molecular formula C16H13F3N4OS B6950452 N-[2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propan-2-yl]cinnoline-4-carboxamide

N-[2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propan-2-yl]cinnoline-4-carboxamide

Cat. No.: B6950452
M. Wt: 366.4 g/mol
InChI Key: LYTSHWZFSDTMPH-UHFFFAOYSA-N
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Description

N-[2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propan-2-yl]cinnoline-4-carboxamide is a synthetic organic compound that features a trifluoromethyl group, a thiazole ring, and a cinnoline moiety

Properties

IUPAC Name

N-[2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propan-2-yl]cinnoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N4OS/c1-15(2,14-21-12(8-25-14)16(17,18)19)22-13(24)10-7-20-23-11-6-4-3-5-9(10)11/h3-8H,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYTSHWZFSDTMPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC(=CS1)C(F)(F)F)NC(=O)C2=CN=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propan-2-yl]cinnoline-4-carboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via trifluoromethylation reactions, often using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonium salts.

    Coupling with Cinnoline: The final step involves coupling the thiazole derivative with a cinnoline-4-carboxamide precursor, typically using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propan-2-yl]cinnoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium azide (NaN3) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

N-[2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propan-2-yl]cinnoline-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of N-[2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propan-2-yl]cinnoline-4-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The thiazole and cinnoline moieties can interact with various enzymes or receptors, potentially inhibiting their activity or modulating their function. This can lead to downstream effects on cellular pathways, resulting in the compound’s observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-[4-(trifluoromethyl)phenyl]propan-2-yl]cinnoline-4-carboxamide
  • N-[2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]ethyl]cinnoline-4-carboxamide

Uniqueness

N-[2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propan-2-yl]cinnoline-4-carboxamide is unique due to the presence of both a trifluoromethyl group and a thiazole ring, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the thiazole ring provides additional sites for interaction with biological targets. This combination makes the compound particularly versatile and valuable for various applications.

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